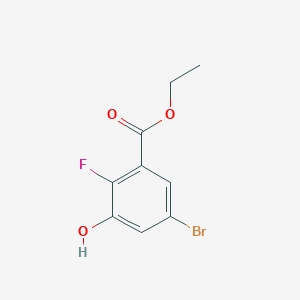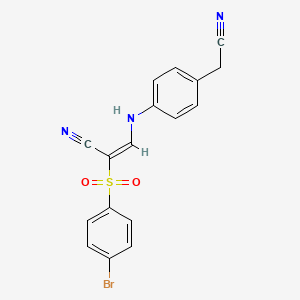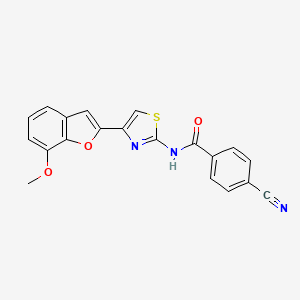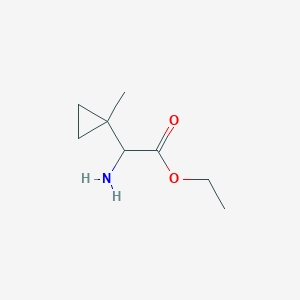![molecular formula C16H17ClN2O3 B2855993 methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate CAS No. 1797019-99-8](/img/structure/B2855993.png)
methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate, also known as Ro-31-8220, is a chemical compound that belongs to the class of isoquinolines. It is a potent inhibitor of protein kinase C (PKC), an enzyme that plays a critical role in the regulation of many cellular processes, including cell growth, differentiation, and apoptosis. Ro-31-8220 has been widely used in scientific research to investigate the role of PKC in various physiological and pathological conditions.
Mechanism of Action
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate acts as a competitive inhibitor of PKC by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream targets and leads to the inhibition of cellular signaling pathways that are regulated by PKC. methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has been shown to inhibit the activity of all PKC isoforms, including conventional, novel, and atypical isoforms.
Biochemical and Physiological Effects
methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has been shown to have a wide range of biochemical and physiological effects. Inhibition of PKC by methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has been shown to lead to the inhibition of cell growth and proliferation, induction of apoptosis, and modulation of immune responses. methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines.
Advantages and Limitations for Lab Experiments
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate is a potent and selective inhibitor of PKC, making it a valuable tool for investigating the role of PKC in various cellular processes. It has been widely used in vitro and in vivo studies to investigate the effects of PKC inhibition on cellular signaling pathways. However, methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has some limitations, including its potential off-target effects and the need for careful dose titration to avoid toxicity.
Future Directions
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has been extensively used in scientific research, and its potential applications are still being explored. Some future directions for research on methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate include:
1. Investigating the role of PKC in cancer and developing PKC inhibitors as potential anticancer agents.
2. Studying the effects of PKC inhibition on neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
3. Exploring the potential therapeutic applications of PKC inhibitors in cardiovascular disease and inflammation.
4. Developing more selective and potent PKC inhibitors with fewer off-target effects.
Conclusion
methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate is a potent inhibitor of PKC that has been extensively used in scientific research to investigate the role of PKC in various physiological and pathological conditions. It has a wide range of biochemical and physiological effects and has potential applications in cancer, neurodegenerative disorders, cardiovascular disease, and inflammation. Further research is needed to explore the full potential of methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate and to develop more selective and potent PKC inhibitors.
Synthesis Methods
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate can be synthesized using a multi-step process involving the reaction of 1-chloroisoquinoline-3-carboxylic acid with N-methylformamide, followed by the reaction with methyl 4-bromobutanoate. The final product is obtained after purification by column chromatography.
Scientific Research Applications
Methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has been extensively used in scientific research to study the role of PKC in various cellular processes. It has been shown to inhibit the activity of PKC in vitro and in vivo, leading to a wide range of effects on cellular signaling pathways. methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate has been used to investigate the role of PKC in cancer, cardiovascular disease, inflammation, and neurodegenerative disorders.
properties
IUPAC Name |
methyl 4-[(1-chloroisoquinoline-3-carbonyl)-methylamino]butanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17ClN2O3/c1-19(9-5-8-14(20)22-2)16(21)13-10-11-6-3-4-7-12(11)15(17)18-13/h3-4,6-7,10H,5,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLGAKTLVEAEBDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)OC)C(=O)C1=CC2=CC=CC=C2C(=N1)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
methyl 4-[1-(1-chloroisoquinolin-3-yl)-N-methylformamido]butanoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-{[(2,3-dihydro-1H-inden-1-yl)(prop-2-yn-1-yl)amino]methyl}-N-(4-ethylphenyl)-1,3,4-thiadiazole-2-carboxamide](/img/structure/B2855910.png)

![(3-Amino-5-((3-methoxyphenyl)amino)-4-((4-methoxyphenyl)sulfonyl)thiophen-2-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2855915.png)
![2,3-dimethoxy-N-[4-(3-nitrophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2855917.png)

![1-[2-(Ethoxymethyl)-4-methyl-1,3-thiazol-5-yl]ethan-1-amine](/img/structure/B2855919.png)
![2-[(2-ethylquinazolin-4-yl)oxy]-N-(2-methylphenyl)acetamide](/img/structure/B2855922.png)
![2-(3-Methoxyphenyl)-4-[4-(4-methylphenyl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine](/img/structure/B2855923.png)
![2,3,5,6-tetramethyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2855924.png)
![2-Bromo-N-[(6-hydroxy-1,4-dithiepan-6-yl)methyl]benzamide](/img/structure/B2855925.png)

![N-[2-(3,4-dihydroisoquinolin-2(1H)-ylsulfonyl)ethyl]-4-ethoxybenzamide](/img/structure/B2855927.png)

![N-(2-chloro-4-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl]acetamide](/img/structure/B2855930.png)